molecular formula C11H12ClNO B1308472 2-chloro-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone CAS No. 41910-57-0

2-chloro-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone

Cat. No. B1308472
CAS RN: 41910-57-0
M. Wt: 209.67 g/mol
InChI Key: XJOLYGFCZOFURL-UHFFFAOYSA-N
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Description

“2-chloro-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone” is a chemical compound used in diverse scientific research. It has a molecular formula of C11H12ClNO . Its versatile applications range from drug synthesis to studying molecular interactions.


Synthesis Analysis

The synthesis of isoquinoline derivatives has attracted considerable attention of chemists and pharmacologists over recent years . The synthesis of quinoline derivatives is a hot topic in organic and medicinal chemistry that needs development of new strategies .


Molecular Structure Analysis

The molecular structure of “2-chloro-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone” consists of 11 carbon atoms, 12 hydrogen atoms, 1 chlorine atom, and 1 nitrogen atom . The average mass is 209.672 Da .


Chemical Reactions Analysis

Quinoline derivatives are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-chloro-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone” include its molecular formula, molecular weight, and structure .

Scientific Research Applications

  • Antileishmanial Agents

    • Field : Medicinal Chemistry
    • Application : A series of uniquely functionalized 2,3,-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives were synthesized and evaluated for antileishmanial efficacy against visceral leishmaniasis (VL) .
    • Method : The compounds were synthesized in one to two steps by utilizing a post-Ugi modification strategy .
    • Results : Among the library compounds, compound 5m exhibited potential in vitro antileishmanial activity (CC 50 = 65.11 μM, SI = 7.79, anti-amastigote IC 50 = 8.36 μM). In vivo antileishmanial evaluation of 5m demonstrated 56.2% inhibition in liver and 61.1% inhibition in spleen parasite burden in infected Balb/c mice (12.5 mg kg −1, i.p.) .
  • Synthetic Relevance

    • Field : Organic Chemistry
    • Application : 3,4-Dihydro-2(1H)-pyridones and their derivatives are privileged structures, which has increased their relevance due to their biological activity in front of a broad range of targets, but especially for their importance as synthetic precursors of a variety of compounds with marked biological activity .
    • Method : The review includes general aspects such as those related to nomenclature, synthesis, and biological activity, but also highlights the importance of DHPos as building blocks of other relevant structures .
    • Results : Biological activities of 3,4-DHPo, such as vasorelaxant, anti-HIV, antitumor, antibacterial, and antifungal, have demonstrated this heterocycle’s potential in medicinal chemistry .

properties

IUPAC Name

2-chloro-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO/c12-7-11(14)13-6-5-9-3-1-2-4-10(9)8-13/h1-4H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJOLYGFCZOFURL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70401383
Record name 2-chloro-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70401383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone

CAS RN

41910-57-0
Record name 2-chloro-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70401383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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